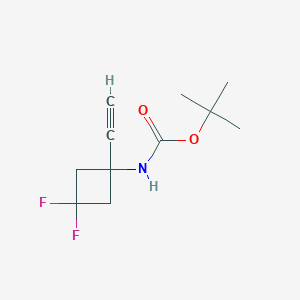

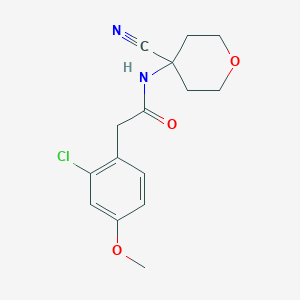

![molecular formula C16H19N3O5 B3004833 Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-70-2](/img/structure/B3004833.png)

Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate, also known as EEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EEP is a pyrazolopyridine derivative that has been synthesized through a multi-step process. In

Applications De Recherche Scientifique

Fluorescence Properties

- Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate derivatives exhibit strong fluorescence in solutions, making them suitable for various fluorescence-based applications in scientific research (Pei Yan et al., 2018).

Synthetic Applications

- This compound is utilized as a precursor in cross-coupling reactions to synthesize various condensed pyrazoles, demonstrating its versatility in organic synthesis (Eglė Arbačiauskienė et al., 2011).

- It is also used in selective cyclocondensation reactions to produce analogs useful in chemical synthesis (P. S. Lebedˈ et al., 2012).

Structural Analysis and Intermediate Use

- The compound serves as an important intermediate in various chemical syntheses, for instance, in the preparation of anticoagulant intermediates, as evidenced by X-ray powder diffraction data (Qing Wang et al., 2017).

Role in Synthesis of Heterocycles

- It is involved in the facile and efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, highlighting its role in the creation of new N-fused heterocycles (Aseyeh Ghaedi et al., 2015).

Cyclization Reactions

- In reactions with 3-amino-5-hydroxypyrazole, this compound forms products that undergo recyclization, showcasing its utility in complex chemical transformations (M. V. Goryaeva et al., 2013).

Research in Fluorinated Compounds

- The compound has been used in the synthesis of new fluorophore pyrazolo[1,5-a]pyridines, contributing to the development of novel fluorinated compounds in chemistry (Yan‐Chao Wu et al., 2006).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

This could potentially lead to inhibition of cell growth and proliferation .

Biochemical Pathways

Given its potential role as a purine antimetabolite, it may affect pathways involving dna and rna synthesis, potentially leading to cell cycle arrest and apoptosis .

Result of Action

As a potential purine antimetabolite, it may inhibit cell growth and proliferation, potentially leading to cell death .

Propriétés

IUPAC Name |

ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-3-23-15(21)6-5-14(20)18-11-7-8-19-13(9-11)12(10-17-19)16(22)24-4-2/h7-10H,3-6H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRAJECNMZDKNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

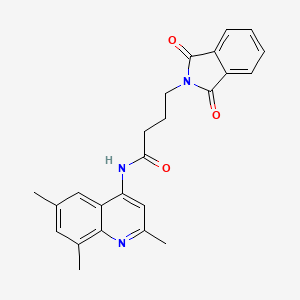

![2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3004752.png)

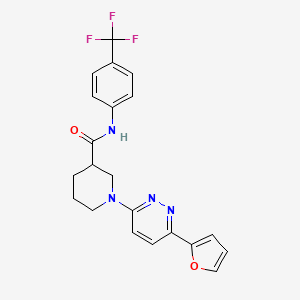

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004755.png)

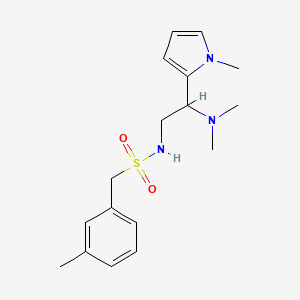

![(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004761.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B3004764.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B3004767.png)